4-(Isopropylamino)phenol 4-(Isopropylamino)phenol
Brand Name: Vulcanchem
CAS No.: 23576-79-6
VCID: VC7960981
InChI: InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
SMILES: CC(C)NC1=CC=C(C=C1)O
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

4-(Isopropylamino)phenol

CAS No.: 23576-79-6

Cat. No.: VC7960981

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Isopropylamino)phenol - 23576-79-6

Specification

CAS No. 23576-79-6
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 4-(propan-2-ylamino)phenol
Standard InChI InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
Standard InChI Key STVPBVIJXUKAMI-UHFFFAOYSA-N
SMILES CC(C)NC1=CC=C(C=C1)O
Canonical SMILES CC(C)NC1=CC=C(C=C1)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

  • IUPAC Name: 4-[(1-Methylethyl)amino]phenol

  • Common Synonyms:

    • 4-Isopropylaminophenol

    • N-Isopropyl-p-hydroxyaniline

    • p-Oxyphenyl-isopropylamin

Molecular Structure

  • Molecular Formula: C9H13NO\text{C}_9\text{H}_{13}\text{NO}

  • Molecular Weight: 151.21 g/mol

  • Structural Formula:

    HOC6H4NHCH(CH3)2\text{HO}-\text{C}_6\text{H}_4-\text{NH}-\text{CH}(\text{CH}_3)_2
  • InChIKey: STVPBVIJXUKAMI-UHFFFAOYSA-N

Crystallographic Data

  • Crystal System: Monoclinic (predicted)

  • Space Group: P21/cP2_1/c (common for aromatic amines)

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Melting PointNot reported (liquid at RT)
Boiling Point280.7°C at 760 mmHg
Density1.074 g/cm³
Refractive Index1.582
LogP (Octanol-Water)2.285
pKa10.19 ± 0.13 (predicted)
SolubilitySlightly soluble in water; soluble in ethanol, toluene

Spectral Characteristics

  • IR Spectrum: Strong O-H stretch (3200–3600 cm⁻¹), N-H bend (1600 cm⁻¹), and aromatic C=C vibrations (1500 cm⁻¹) .

  • NMR:

    • 1H^1\text{H}: δ 6.7 (d, 2H, aromatic), δ 6.6 (d, 2H, aromatic), δ 3.2 (m, 1H, NH), δ 1.2 (d, 6H, CH3_3) .

    • 13C^{13}\text{C}: δ 155.1 (C-OH), δ 116.4–128.3 (aromatic), δ 45.2 (N-CH), δ 22.1 (CH3_3) .

Synthesis and Manufacturing

From 4-(2-Methoxyethyl)phenol

  • Epoxidation: React with epichlorohydrin under basic conditions to form an epoxide intermediate.

  • Amination: Treat with isopropylamine to yield 4-(isopropylamino)phenol .

C6H5O(CH2)2OCH3+C3H7NH2C9H13NO+byproducts\text{C}_6\text{H}_5\text{O}(\text{CH}_2)_2\text{OCH}_3 + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{C}_9\text{H}_{13}\text{NO} + \text{byproducts}

Catalytic Dehydrogenation

  • Dehydrogenation of 4-isopropylphenol using palladium or nickel catalysts .

Industrial Production

  • Scale: Multi-kilogram batches reported in patent literature .

  • Purity: >98% (GC) achievable via recrystallization from hexane .

Applications in Pharmaceutical Chemistry

Metoprolol Synthesis

  • Role: Key intermediate in the synthesis of metoprolol, a β1-selective adrenergic receptor blocker .

  • Process:

    • Epoxide Formation: 4-(2-methoxyethyl)phenol → glycidyl ether.

    • Amination: Reaction with isopropylamine yields metoprolol precursor .

Analgesic Derivatives

  • N-Alkyl-4'-hydroxyacetanilides: Derivatives exhibit reduced hepatotoxicity compared to acetaminophen .

  • Example: N(isopropyl)4-hydroxyacetanilide\text{N}-(\text{isopropyl})-4'\text{-hydroxyacetanilide} (patented analgesic) .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Flammability (H226)Store away from ignition sources

Analytical Methods

Chromatography

  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .

  • GC-MS: Retention time = 8.2 min (HP-5 column), m/z 151 (M+^+) .

Spectroscopic Confirmation

  • UV-Vis: λmax\lambda_{\text{max}} = 275 nm (phenolic π→π^* transition) .

Recent Research and Future Directions

Enantioselective Synthesis

  • Chiral Resolution: HPLC on Chiralpak® AD-H column achieves 96–99% enantiomeric excess .

  • Catalytic Asymmetric Amination: Emerging methods using Rh(III) catalysts .

Metabolic Studies

  • Metabolites:

    • 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylethanol (active metabolite of metoprolol) .

    • Hepatotoxicity screening shows no significant CYP450 inhibition .

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